N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position, a furan-2-carboxamide moiety, and a dimethylaminopropyl side chain. Its molecular formula is C₁₉H₂₁ClFN₃O₂S, with a molecular weight of approximately 418.9 g/mol (calculated from constituent atomic masses). The hydrochloride salt enhances solubility for pharmacological applications. This compound is structurally designed to exploit the bioactivity of benzothiazole derivatives, which are known for their antitumor, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVYTFIXKXTAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
55 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the fluorine atom, and the coupling of the furan ring with the carboxamide group. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The 6-fluoro substituent in the target compound may confer metabolic stability compared to nitro or trifluoromethyl groups in analogues .
Functional Analogues with Carboxamide Linkages
Key Observations :
- The dimethylaminopropyl chain in the target compound may improve membrane permeability compared to shorter chains (e.g., dimethylaminoethyl in quinoline analogues) .
- Unlike Alfuzosin impurities, the benzothiazole-furan system lacks quinazoline motifs, suggesting divergent kinase-targeting mechanisms .
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its biological significance. The presence of a dimethylamino group enhances its nucleophilicity, while the fluorinated benzothiazole contributes to its pharmacokinetic properties. The hydrochloride salt form improves solubility, making it suitable for various biological applications.
Molecular Formula : C20H23ClFN3O2S
Molecular Weight : 450.98 g/mol
CAS Number : 1217060-34-8
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that benzothiazole derivatives exhibited potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines, suggesting that structural modifications could enhance efficacy against specific targets .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, potentially through mechanisms involving disruption of cellular processes or interference with enzyme functions .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Interaction : Its structural components may allow it to bind to cellular receptors, influencing signaling pathways associated with cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some benzothiazole compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer properties of various benzothiazole derivatives, including this compound. The results indicated that this compound demonstrated significant cytotoxicity against cancer cell lines with an IC50 value of approximately 0.5 μM.
Study 2: Antimicrobial Efficacy
In another investigation, a series of benzothiazole derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL, highlighting their potential as antimicrobial agents .
Summary Table of Biological Activities
Q & A
Advanced Research Question
- Molecular docking simulations : Predict binding modes to kinase ATP-binding pockets using software like AutoDock Vina. Comparative analysis with co-crystallized inhibitors (e.g., gefitinib) highlights key interactions (e.g., hydrogen bonding with benzo[d]thiazole fluorine) .
- Cellular pathway profiling : Western blotting detects downstream phosphorylation changes (e.g., ERK or AKT) in treated cancer cells .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters for kinase-ligand interactions .
How do structural modifications influence the biological activity of this compound?
Advanced Research Question (Structure-Activity Relationship)
- Fluorine position : Substitution at the 6-position of benzo[d]thiazole enhances target selectivity due to improved hydrophobic interactions with kinase pockets .
- Dimethylamino chain length : A 3-carbon linker optimizes solubility without compromising cell permeability .
- Furan vs. other heterocycles : Replacing furan with isoxazole reduces activity, suggesting the furan oxygen is critical for π-stacking .
How can contradictory data on antimicrobial activity between similar derivatives be resolved?
Advanced Research Question
Discrepancies may arise from:
- Bacterial strain variability : Use standardized panels (e.g., CLSI guidelines) to ensure consistency .
- Compound stability : Assess degradation in culture media via HPLC to rule out false negatives .
- Synergistic effects : Check for interactions with adjuvants (e.g., efflux pump inhibitors) using checkerboard assays .
What challenges exist in formulating this compound for in vivo studies, and how are they addressed?
Advanced Research Question
- Poor aqueous solubility : Use of co-solvents (e.g., PEG 400) or nanoemulsions improves bioavailability .
- pH-dependent degradation : Stability studies in simulated gastric fluid guide enteric coating strategies .
- Toxicity profiling : Acute toxicity assays in rodents (LD determination) and hepatic enzyme monitoring ensure safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
